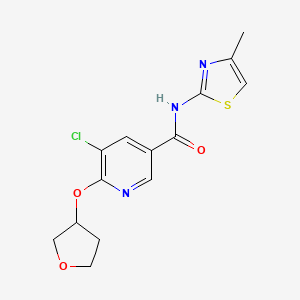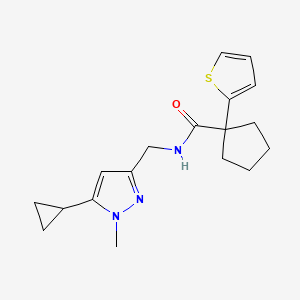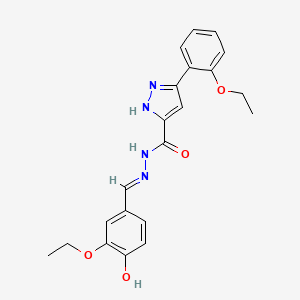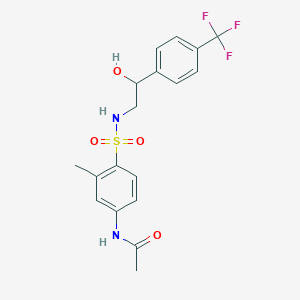![molecular formula C24H18FNO3 B2679052 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866809-26-9](/img/structure/B2679052.png)
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, also known as FMMDQ, is a synthetic compound that belongs to the family of quinoline-based derivatives. FMMDQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including compounds structurally related to 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, are known for their efficient fluorophore properties. These compounds are widely utilized in biochemistry and medicine to study various biological systems. Their application extends to DNA fluorophores based on fused aromatic systems, which contain two or more rings (preferably five or six-membered) and at least one heteroatom. The search for new, more sensitive, and selective compounds remains a significant area of research. Quinoline derivatives, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors, highlighting the diverse applications of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).
Antitumor Agent Development
The exploration of 2-phenylquinolin-4-ones (2-PQs) has led to the development of anticancer drug candidates, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na). Novel 2-PQs were designed, synthesized, and evaluated for their cytotoxic activity, with most analogues exhibiting significant inhibitory activity against various tumor cell lines. One of the most potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), selectively inhibited cancer cell lines in National Cancer Institute (NCI) evaluations. Preliminary studies suggested that 3b significantly affects the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), offering a promising avenue for antitumor agent development with minimal effects on normal biological functions of most tested enzymes (Chou et al., 2010).
Enhanced Synthesis Techniques for Drug Discovery
The synthesis of key intermediates in drug discovery has been improved through the introduction of telescoping processes. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate, was optimized by reducing isolation processes and increasing overall yield. This enhancement contributes to the quicker supply of compounds to medicinal laboratories, demonstrating the impact of advanced synthesis techniques on the efficiency and speed of drug discovery processes (Nishimura & Saitoh, 2016).
Novel Synthesis Methods for Eco-Friendly Protocols
The development of simple, efficient, and eco-friendly protocols for synthesizing novel quinoline derivatives highlights the scientific community's commitment to sustainable research practices. A method for synthesizing 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy in water, without metal catalysts, represents a significant step towards environmentally friendly chemical synthesis. This approach offers operational simplicity, efficient utilization of reactants, and non-chromatographic purification procedures, making it an attractive option for sustainable drug synthesis (Yadav, Vagh, & Jeong, 2020).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-11-9-17(10-12-19)23(27)21-15-26(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSVNDVFMOBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)
![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)
![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)
